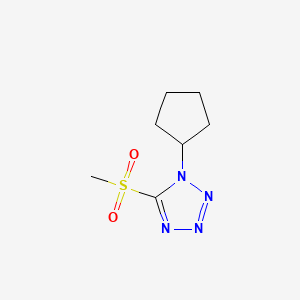![molecular formula C12H17N5O2S B3014614 3-[5-[(Dimethylsulfamoylamino)methyl]-1-methylpyrazol-3-yl]pyridine CAS No. 2034350-60-0](/img/structure/B3014614.png)
3-[5-[(Dimethylsulfamoylamino)methyl]-1-methylpyrazol-3-yl]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[5-[(Dimethylsulfamoylamino)methyl]-1-methylpyrazol-3-yl]pyridine is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is commonly referred to as DMSP and is a pyrazolopyridine derivative. DMSP has been found to have potential applications in various fields such as medicinal chemistry, biochemistry, and pharmaceuticals. In
Scientific Research Applications
Chemical Synthesis and Reactivity
Research in chemical synthesis explores the interaction of aminoazoles with various acids and ketones, leading to the formation of complex heterocyclic compounds. For instance, the interaction of 3-amino-5-methylpyrazole with Meldrum’s acid and cyclohexanone results in alkyl-substituted pyrazolo[3,4-b]pyridin-6-ones, demonstrating the compound's utility in synthesizing novel heterocyclic structures with potential pharmacological activities (Lipson et al., 2007).
Pharmacological Applications
Similar compounds have been investigated for their pharmacological potential, particularly as antagonists for specific receptors. For example, studies on endothelin antagonists targeting the ETA receptor for pulmonary hypertension treatment have shown both therapeutic potential and the risk of coronary and systemic arteritis in animal models (Jones et al., 2003). This highlights the importance of understanding the physiological impact and therapeutic window of such compounds.
Material Science and Dyes
In the realm of material science, compounds with similar structures have been used to develop reversibly colored materials. The halochromism of pyridinium azomethine ylides stabilized by dicyanopyrazine groups demonstrates the potential of these compounds in creating materials that change color in response to external stimuli, such as changes in pH or the presence of specific ions (Jung & Jaung, 2005).
Catalytic and Chemical Properties
Research into the catalytic properties of pyrazole-based complexes reveals their potential in activating small molecules, with implications for industrial and synthetic chemistry. For instance, (pyrazol-1-ylmethyl)pyridine palladium complexes have been synthesized and analyzed for their ability to activate small molecules, showcasing the versatility of these compounds in catalysis and their potential for further development in synthetic applications (Ojwach et al., 2009).
Mechanism of Action
Target of Action
It is known that pyrazoles, a class of compounds to which this molecule belongs, are versatile scaffolds in organic synthesis and medicinal chemistry . They are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .
Mode of Action
It is known that pyrazoles exhibit tautomerism, a phenomenon that may influence their reactivity . This can impact the synthetic strategies where pyrazoles take part, as well as the biological activities of targets bearing a pyrazole moiety .
Biochemical Pathways
It is known that pyrazoles are often used as precursors in the synthesis of condensed heterocyclic systems . For instance, 3(5)-aminopyrazoles are largely explored as precursors in the synthesis of pyrazolo[1,5-a]pyrimidines .
Result of Action
The structure of pyrazoles can translate into changes in properties, influencing their biological activities .
Action Environment
The reactivity of pyrazoles can be influenced by the presence of different functional groups and the ph of the environment .
properties
IUPAC Name |
3-[5-[(dimethylsulfamoylamino)methyl]-1-methylpyrazol-3-yl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5O2S/c1-16(2)20(18,19)14-9-11-7-12(15-17(11)3)10-5-4-6-13-8-10/h4-8,14H,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZYFVBPAXSYNNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CN=CC=C2)CNS(=O)(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(hydroxymethyl)phenoxy]-N-(4-methylphenyl)acetamide](/img/structure/B3014533.png)
![N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-iodobenzamide](/img/structure/B3014534.png)



![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4-dimethylbenzenesulfonamide](/img/structure/B3014542.png)



![Tert-butyl 2-[methyl-(1-prop-2-enoylpiperidine-4-carbonyl)amino]acetate](/img/structure/B3014550.png)


![N-(3-(1H-imidazol-1-yl)propyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B3014554.png)